2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione is a complex organic compound belonging to the class of imidazoisoquinolines. This compound features a fused ring system that includes an imidazole ring and an isoquinoline moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione typically involves multiple steps, starting with the construction of the isoquinoline core followed by the introduction of the imidazole ring. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as cyclohexylamine and isoquinoline derivatives under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Oxidation and Reduction Reactions: These reactions help in the functionalization of the molecule, often involving oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can be performed using agents like KMnO4, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can be carried out using LiAlH4, resulting in the formation of reduced derivatives.
Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms with other functional groups, using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halides (Cl2, Br2), sulfonates (TsCl, MsCl)
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.
Reduced Derivatives: Reduced forms with different functional groups.
Substituted Derivatives: Derivatives with halogen or sulfonate groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Imidazo[1,5-b]isoquinoline-1,3-dione: A closely related compound without the cyclohexyl group.
2-Phenyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione: Similar structure with a phenyl group instead of cyclohexyl.
Uniqueness: 2-Cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-15-10-12-6-4-5-7-13(12)11-18(15)17(21)19(16)14-8-2-1-3-9-14/h4-7,14-15H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLZVLYOCZOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC4=CC=CC=C4CN3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.